molecular formula C21H18O3 B11601190 9-methyl-3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one

9-methyl-3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11601190
M. Wt: 318.4 g/mol
InChI Key: XFQKKAKTIJNMCR-UHFFFAOYSA-N
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Description

9-methyl-3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound belonging to the class of furochromenes

Preparation Methods

The synthesis of 9-methyl-3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 7-hydroxy-4-phenylcoumarin as a starting material, which undergoes cyclization in the presence of a suitable catalyst . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as adjusting temperature, pressure, and the use of solvents.

Chemical Reactions Analysis

9-methyl-3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halogens can be replaced by nucleophiles such as amines or thiols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 9-methyl-3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with signal transduction pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

9-methyl-3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one can be compared with other furochromenes such as:

These comparisons highlight the uniqueness of 9-methyl-3-phenyl-5-propyl-7H-furo[3,2-g]chromen-7-one in terms of its specific substituents and their impact on its properties and applications.

Properties

Molecular Formula

C21H18O3

Molecular Weight

318.4 g/mol

IUPAC Name

9-methyl-3-phenyl-5-propylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C21H18O3/c1-3-7-15-10-19(22)24-21-13(2)20-17(11-16(15)21)18(12-23-20)14-8-5-4-6-9-14/h4-6,8-12H,3,7H2,1-2H3

InChI Key

XFQKKAKTIJNMCR-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=CC=C4)C

Origin of Product

United States

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